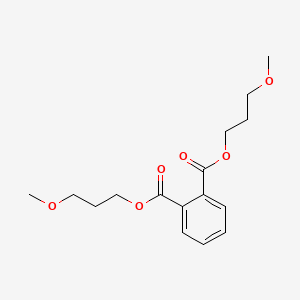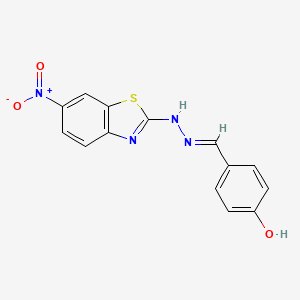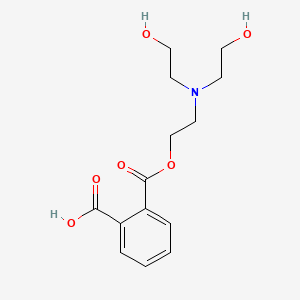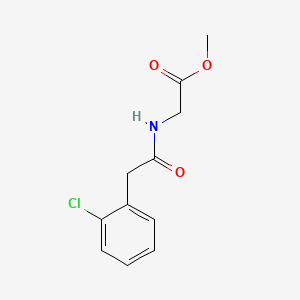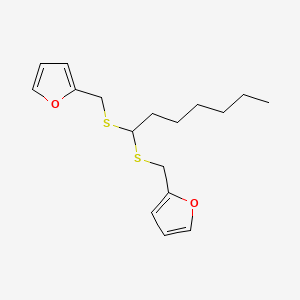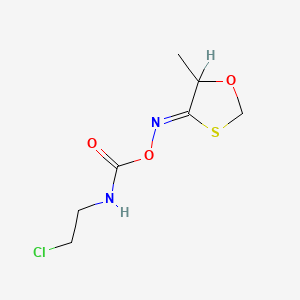
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require ambient temperature and the use of solvents like nitromethane (MeNO2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethylamino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can affect various cellular pathways and processes, making the compound a potential candidate for drug development.
類似化合物との比較
Similar Compounds
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
1,3-Thiazolidines: These compounds contain a sulfur atom in the ring and have different chemical properties and applications.
Uniqueness
1,3-Oxathiolan-4-one, 5-methyl-, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is unique due to its specific functional groups and the presence of both sulfur and oxygen atoms in the ring
特性
CAS番号 |
54266-53-4 |
|---|---|
分子式 |
C7H11ClN2O3S |
分子量 |
238.69 g/mol |
IUPAC名 |
[(Z)-(5-methyl-1,3-oxathiolan-4-ylidene)amino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-6(14-4-12-5)10-13-7(11)9-3-2-8/h5H,2-4H2,1H3,(H,9,11)/b10-6- |
InChIキー |
PRIAJVWJTILPTM-POHAHGRESA-N |
異性体SMILES |
CC1/C(=N/OC(=O)NCCCl)/SCO1 |
正規SMILES |
CC1C(=NOC(=O)NCCCl)SCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


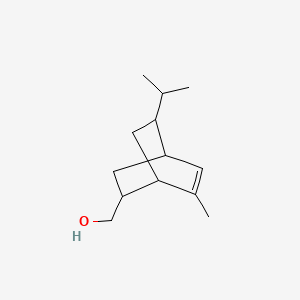
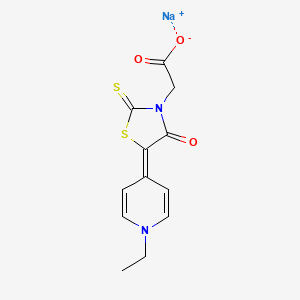

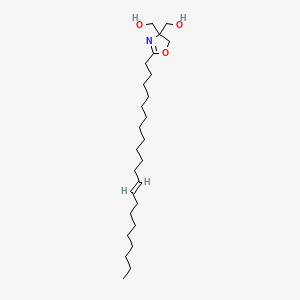

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)

